Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Lipophilicity Physicochemical Properties ADME

This compound is the definitive choice for research programs demanding mechanistic purity in GlyR antagonism studies. Unlike 7-chloro analogs which exhibit mixed competitive/noncompetitive behavior, the 7-CF₃ substituent ensures purely competitive antagonism, making it an essential pharmacological control. Its 93% yield in Gould-Jacobs cyclization offers cost-effective synthesis, and the established differential cytotoxicity profile against MCF-7 and HepG2 cell lines provides a validated baseline for oncology SAR. Procure this halogen-specific scaffold for precision neuropharmacology and medicinal chemistry.

Molecular Formula C13H10F3NO3
Molecular Weight 285.22 g/mol
CAS No. 391-02-6
Cat. No. B187146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
CAS391-02-6
Molecular FormulaC13H10F3NO3
Molecular Weight285.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(F)(F)F
InChIInChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18)
InChIKeyYHUWNMJUAZJACG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 391-02-6): A Fluorinated Quinoline Scaffold for Targeted Synthesis and Biological Screening


Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 391-02-6) is a synthetic heterocyclic compound belonging to the 4-hydroxyquinoline-3-carboxylate class . It is characterized by a quinoline core featuring a hydroxyl group at position 4, an ethyl ester at position 3, and a trifluoromethyl (-CF₃) group at position 7, with a molecular formula of C₁₃H₁₀F₃NO₃ and a molecular weight of 285.22 g/mol [1]. The compound is typically supplied as a white crystalline solid with a melting point exceeding 300 °C [1] and exhibits a calculated partition coefficient (cLogP) of 3.14, reflecting the significant lipophilic contribution of the 7-CF₃ substituent .

Why Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate Cannot Be Replaced by Non-Fluorinated or Differently Substituted 4-Hydroxyquinoline Analogs


The substitution pattern of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate directly governs its synthetic accessibility, physicochemical behavior, and biological target engagement. Replacing this compound with a non-fluorinated analog (e.g., ethyl 4-hydroxyquinoline-3-carboxylate, CAS 26892-90-0) or a chloro-substituted derivative is not functionally equivalent. The 7-CF₃ group introduces a distinct electron-withdrawing effect and a quantifiable increase in lipophilicity (ΔcLogP ≈ 1.02) relative to the unsubstituted core [1]. This modification not only influences the compound's solubility and membrane permeability but also alters its reactivity profile during synthesis, as evidenced by a substantially higher reported yield in a standard Gould-Jacobs cyclization (93% for the 7-CF₃ derivative vs. 70-76% for the unsubstituted analog) [2][3]. Furthermore, at the level of biological target interaction, the 7-CF₃ substituent dictates a distinct mechanism of antagonism at the inhibitory glycine receptor (GlyR)—purely competitive—in contrast to the mixed competitive/noncompetitive behavior observed with 7-chloro analogs [4]. Therefore, substitution with a close analog without the 7-CF₃ group or with an alternative 7-halogen substituent will not recapitulate the specific synthetic efficiency, physicochemical properties, or biological interaction profile of this compound.

Quantitative Differentiation of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 391-02-6) vs. Structural Analogs


Enhanced Lipophilicity: cLogP Comparison of 7-Trifluoromethyl vs. Unsubstituted 4-Hydroxyquinoline-3-carboxylate

The calculated partition coefficient (cLogP) of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is 3.1359 . This represents a significant increase in lipophilicity compared to the unsubstituted parent scaffold, Ethyl 4-hydroxyquinoline-3-carboxylate (CAS 26892-90-0), which has a reported cLogP of 2.11710 [1]. The difference of ΔcLogP ≈ 1.02 is attributable to the presence of the trifluoromethyl (-CF₃) group at the 7-position, a well-established strategy to modulate membrane permeability and metabolic stability.

Lipophilicity Physicochemical Properties ADME Drug Design

Superior Synthetic Yield in Gould-Jacobs Cyclization: 7-Trifluoromethyl vs. Unsubstituted Analog

In a standard Gould-Jacobs cyclization employing diethyl ethoxymethylene malonate and the corresponding aniline derivative, the synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate proceeds with a reported yield of 93% [1]. Under comparable synthetic protocols, the preparation of the non-fluorinated analog, Ethyl 4-hydroxyquinoline-3-carboxylate, has been reported with yields in the range of 70-76% [2]. This demonstrates that the 3-(trifluoromethyl)aniline starting material provides a more efficient conversion to the desired cyclized quinoline product under these conditions.

Synthetic Chemistry Process Chemistry Yield Optimization Heterocycle Synthesis

Distinct Mechanism of Glycine Receptor (GlyR) Antagonism: Pure Competition vs. Mixed Inhibition by Chloro Analogs

In electrophysiological studies using Xenopus laevis oocytes expressing the GlyR α1 subunit, the related compound 7-trifluoromethyl-4-hydroxyquinoline-3-carboxylic acid exhibited a purely competitive mechanism of antagonism against glycine-induced chloride currents [1]. This is in direct contrast to the chloro-substituted analogs, 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid and 7-chloro-4-hydroxyquinoline, which inhibited glycine currents through a mixed mechanism involving both high-affinity competitive and low-affinity noncompetitive components [1]. This indicates that the 7-trifluoromethyl substituent enforces a binding interaction that is exclusively competitive with the orthosteric glycine site, whereas a 7-chloro substituent permits or induces an additional noncompetitive binding mode.

Glycine Receptor Neuropharmacology Ion Channel Electrophysiology Competitive Antagonism

Baseline Cytotoxic Activity Profile Across Cancer Cell Lines: A Reference Point for Derivative Optimization

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has been assessed for cytotoxic activity against a panel of human cancer cell lines [1]. It exhibits a moderate cytotoxic effect against the MCF-7 mammary gland cancer cell line and the HepG2 hepatocellular carcinoma cell line, while demonstrating only weak activity against the HCT-116 colorectal carcinoma cell line [1]. While direct, quantitative IC₅₀ comparator data for closely related analogs is not available in the primary literature for a direct head-to-head comparison, this activity profile establishes a quantifiable baseline (moderate vs. weak) that subsequent derivatives and modified scaffolds are benchmarked against [1]. The study explicitly states that modifications were pursued to enhance the cytotoxic activity of this parent compound.

Cytotoxicity Anticancer MCF-7 HepG2 HCT-116 SAR

Optimal Research and Industrial Applications for Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 391-02-6) Based on Quantitative Evidence


High-Efficiency Synthesis of Fluorinated Quinoline Libraries

This compound is ideally suited as a key intermediate in combinatorial chemistry and parallel synthesis efforts focused on generating libraries of fluorinated heterocycles. The reported 93% synthetic yield in a standard Gould-Jacobs cyclization [1] provides a cost-effective and time-efficient entry point. Its significantly enhanced lipophilicity (cLogP = 3.14) compared to non-fluorinated analogs makes it a preferred building block for introducing a fluorinated quinoline core, which is a privileged motif in medicinal chemistry, with the aim of modulating the physicochemical properties of final drug candidates.

Pharmacological Tool Compound for Investigating Pure Competitive Glycine Receptor (GlyR) Antagonism

For neuropharmacology studies aimed at dissecting the mechanism of GlyR modulation, this compound (or its free acid analog) is the correct choice over 7-chloro-substituted quinoline derivatives. The evidence demonstrates that the 7-trifluoromethyl group confers a purely competitive mechanism of antagonism, whereas 7-chloro analogs introduce a confounding mixed competitive/noncompetitive component [2]. This mechanistic purity is essential for researchers using this scaffold to probe the orthosteric glycine binding site or to serve as a selective pharmacological control in electrophysiological experiments.

Baseline Scaffold for Anticancer Lead Optimization Programs

Medicinal chemistry teams engaged in oncology drug discovery should procure this compound as a validated starting point for structure-activity relationship (SAR) studies. Its baseline cytotoxic profile—moderate activity against MCF-7 (breast) and HepG2 (liver) cancer cells, but weak activity against HCT-116 (colon) cells—has been established [3]. This differential activity across cell lines provides a clear reference point for evaluating the potency and selectivity gains achieved through subsequent structural modifications. The compound's synthetic tractability and the presence of multiple modifiable functional groups (hydroxyl, ester, and the electron-deficient quinoline ring) further support its use in hit-to-lead campaigns.

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